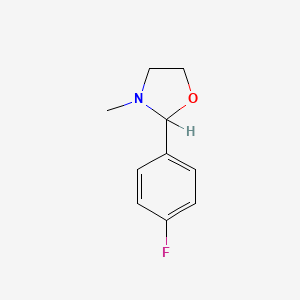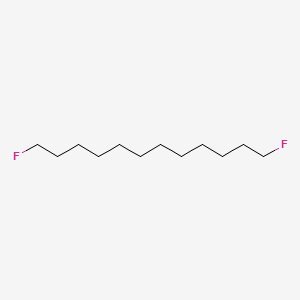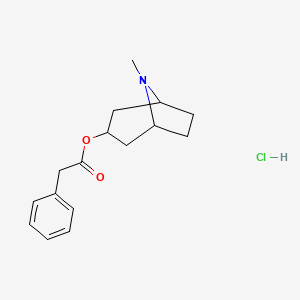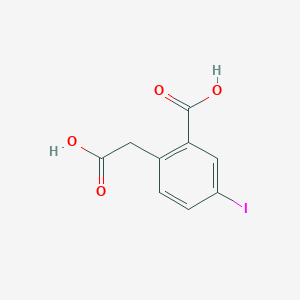
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C₁₂H₁₆ClF₁₃N₂O₂S . This compound is known for its unique structure, which includes a tridecafluorohexyl group, making it a fluorinated compound. Fluorinated compounds are often used in various industrial and scientific applications due to their stability and unique chemical properties.
Méthodes De Préparation
The synthesis of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride typically involves multiple steps. The synthetic route generally starts with the preparation of the tridecafluorohexyl group, which is then attached to a sulphonyl group. This intermediate is then reacted with a propylammonium chloride derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The sulphonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent due to its fluorinated nature.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride involves its interaction with specific molecular targets. The fluorinated group enhances its stability and allows it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium chloride can be compared with other fluorinated ammonium compounds. Similar compounds include:
- Trimethyl-3-(((trifluoromethyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((pentafluoroethyl)sulphonyl)amino)propylammonium chloride
These compounds share similar structural features but differ in the length and degree of fluorination of the alkyl chain. The unique properties of this compound, such as its higher degree of fluorination, make it particularly useful in applications requiring high stability and hydrophobicity .
Propriétés
Numéro CAS |
52166-82-2 |
|---|---|
Formule moléculaire |
C12H16F13N2O2S.Cl C12H16ClF13N2O2S |
Poids moléculaire |
534.77 g/mol |
Nom IUPAC |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C12H16F13N2O2S.ClH/c1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;/h26H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
RMPHRYCBGYJIDS-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


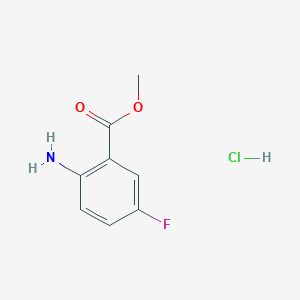
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

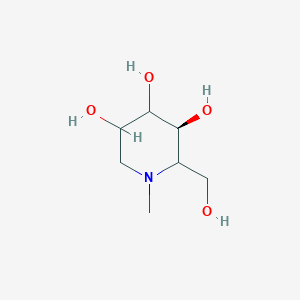
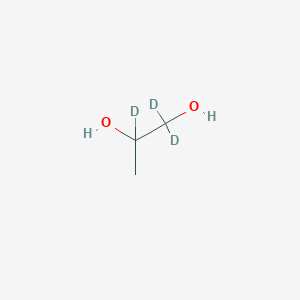
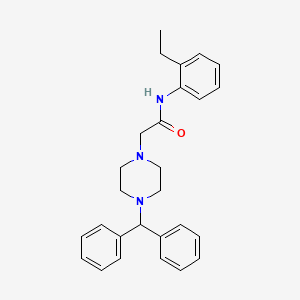
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
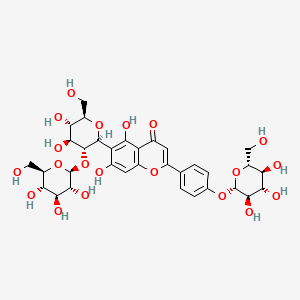
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
